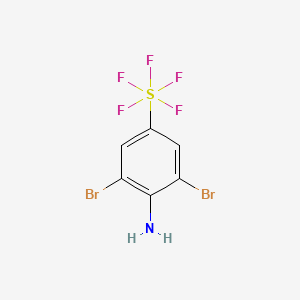![molecular formula C8H9BrO2 B6171109 rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene CAS No. 478555-03-2](/img/new.no-structure.jpg)
rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene: is a complex organic compound characterized by its unique tricyclic structure and the presence of a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the tricyclic core structure, which can be derived from readily available starting materials such as cyclopentadiene and maleic anhydride.
Cyclization: The formation of the dioxatricyclic structure is accomplished through a cyclization reaction, often involving the use of a Lewis acid catalyst to facilitate the ring closure.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups within the molecule.
Cycloaddition Reactions: The tricyclic structure can engage in cycloaddition reactions, forming new ring systems and expanding the molecular complexity.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide, ammonia, or thiols, often under mild to moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield a hydroxylated derivative, while oxidation might produce a ketone or carboxylic acid.
Scientific Research Applications
Chemistry:
Organic Synthesis: rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene serves as a valuable intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biology:
Biochemical Studies: The compound can be used as a probe to study enzyme mechanisms and interactions due to its unique structure and reactivity.
Medicine:
Drug Development:
Industry:
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene involves its interaction with molecular targets through its bromine atom and tricyclic core. These interactions can lead to the modulation of biological pathways, enzyme inhibition, or activation, depending on the specific context of its application.
Comparison with Similar Compounds
- rac-(1R,2S,3R,6R,7S)-3-bromotricyclo[5.2.1.0,2,6]dec-8-ene
- rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol
Comparison:
- Structural Differences: While these compounds share a similar tricyclic framework, the position and nature of substituents (e.g., bromine, hydroxyl groups) differ, leading to variations in their chemical reactivity and biological activity.
- Unique Features: rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene is unique due to its dioxatricyclic structure and the specific positioning of the bromine atom, which imparts distinct chemical properties and potential applications.
Properties
CAS No. |
478555-03-2 |
|---|---|
Molecular Formula |
C8H9BrO2 |
Molecular Weight |
217.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



